9-Methoxy-7-oxo-7H-furo(3,2-g)chromene-4-sulfonic acid is a complex organic compound characterized by its unique molecular structure and various functional groups. Its molecular formula is , with a molecular weight of approximately 296.253 g/mol. The compound is classified as a chromene derivative, which is notable for its potential applications in medicinal chemistry and organic synthesis.
This compound is synthesized primarily from 8-methoxypsoralen, which undergoes sulfonation to yield the final product. The synthesis typically involves the use of strong sulfonating agents such as sulfur trioxide or chlorosulfonic acid, often in the presence of solvents like dichloromethane to facilitate the reaction .
The synthesis of 9-Methoxy-7-oxo-7H-furo(3,2-g)chromene-4-sulfonic acid can be achieved through the following methods:
The technical aspects of the synthesis involve careful monitoring of reaction conditions such as temperature, pressure, and time to ensure complete conversion of the starting material into the desired sulfonic acid derivative. The purification process usually includes crystallization or chromatography techniques to isolate the final product.
The molecular structure of 9-Methoxy-7-oxo-7H-furo(3,2-g)chromene-4-sulfonic acid features a furochromene backbone with a methoxy group and a sulfonic acid group attached.
COC1=C2C(=C(C3=C1OC(=O)C=C3)S(=O)(=O)O)C=CO2These structural features contribute to its chemical reactivity and biological activity .
9-Methoxy-7-oxo-7H-furo(3,2-g)chromene-4-sulfonic acid can participate in several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, leading to diverse products that can be utilized in further synthetic applications.
The mechanism of action for 9-Methoxy-7-oxo-7H-furo(3,2-g)chromene-4-sulfonic acid involves its interaction with biological targets:
The chemical properties include:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
9-Methoxy-7-oxo-7H-furo(3,2-g)chromene-4-sulfonic acid has several scientific uses:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: